molecular formula C2H2ClO2- B1199739 Chloroacetate CAS No. 14526-03-5

Chloroacetate

Cat. No.: B1199739
CAS No.: 14526-03-5
M. Wt: 93.49 g/mol
InChI Key: FOCAUTSVDIKZOP-UHFFFAOYSA-M
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Description

Chloroacetate (ClCH₂COO⁻) is a halogenated carboxylate with widespread applications in chemical synthesis, pharmaceuticals, and agrochemicals. Its sodium salt (sodium this compound) is a white, water-soluble solid used in herbicides, dyes, and drug synthesis . This compound also serves as a critical intermediate in the biodegradation of chlorinated pollutants like chloroethenes .

Scientific Research Applications

Agricultural Applications

Herbicides and Pesticides
Chloroacetate derivatives are widely used in the formulation of herbicides and pesticides. For example, sodium this compound serves as a formulation component in herbicides targeting weeds during the seedling stages of crops such as Brussels sprouts and kale . Its effectiveness in controlling weed growth makes it a valuable tool in agricultural practices.

Chemical Intermediate
Chloroacetates are also utilized as chemical intermediates in the production of various agrochemicals. They play a crucial role in synthesizing compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients
Chloroacetates are important intermediates in the synthesis of several pharmaceutical compounds. For instance, methyl this compound is used in the production of various drugs due to its reactivity and ability to introduce chloroacetyl groups into organic molecules . This property is essential for developing medications that require specific functional groups for biological activity.

Enzyme Activity Studies
Recent studies have highlighted the use of this compound esterase in histochemical methods to detect enzyme activity within specific tissue microenvironments. This application is particularly relevant in immunohistochemistry, where this compound esterase can help characterize mast cell populations and their functional significance in various diseases .

Chemical Synthesis

Solvent for Organic Reactions
Chloroacetates, such as ethyl this compound, are commonly used as solvents in organic synthesis. They facilitate various reactions due to their ability to dissolve a wide range of organic compounds . Their role as solvents is critical in laboratory settings for synthesizing complex organic molecules.

Intermediate in Organic Synthesis
Chloroacetates serve as intermediates in the production of other chemicals, including pesticides and pharmaceuticals. Their utility in generating diverse chemical structures makes them indispensable in synthetic organic chemistry .

Analytical Chemistry

Detection and Quantification
this compound compounds are employed in analytical chemistry for detecting and quantifying various substances. Their reactivity allows them to form derivatives that can be analyzed using techniques such as gas chromatography and mass spectrometry . This application is crucial for environmental monitoring and quality control in chemical manufacturing.

Summary Table of Applications

Application Area Specific Use Example Compounds
AgriculturalHerbicides and pesticidesSodium this compound
PharmaceuticalSynthesis of active pharmaceutical ingredientsMethyl this compound
Chemical SynthesisSolvent for organic reactionsEthyl this compound
Analytical ChemistryDetection and quantificationChloroacetic acid derivatives

Chemical Reactions Analysis

Chemical Reactions Involving Chloroacetate

This compound participates in several important chemical reactions, which can be categorized into esterification, hydrolysis, and substitution reactions.

Esterification Reactions

This compound can react with alcohols to form esters. The reaction typically requires an acid catalyst or a Lewis acid to facilitate the process.

  • Example Reaction :

    Chloroacetic Acid+AlcoholCatalystThis compound Ester+Water\text{Chloroacetic Acid}+\text{Alcohol}\xrightarrow{\text{Catalyst}}\text{this compound Ester}+\text{Water}
  • Research Findings : An investigation into the esterification of chloroacetic acid with methanol showed that using a cation exchange resin as a catalyst resulted in a conversion rate of approximately 70.11% under optimal conditions (1.4:1 alcohol/acid molar ratio, 70 °C) .

Hydrolysis Reactions

This compound can undergo hydrolysis to produce glycolic acid, particularly when reacted with water under acidic or basic conditions.

  • Example Reaction :

    This compound+WaterGlycolic Acid+Hydrochloric Acid\text{this compound}+\text{Water}\rightarrow \text{Glycolic Acid}+\text{Hydrochloric Acid}

Substitution Reactions

As a haloacetate, this compound can participate in nucleophilic substitution reactions where it acts as an electrophile.

  • Example Reaction :
    The reaction of this compound with nucleophiles (e.g., amines or thiols) can lead to the formation of various derivatives.

  • Research Findings : A study demonstrated that chloroacetates react with substituted epoxides in the presence of lithium salts or zinc chloride to yield complex products through normal and abnormal cleavage pathways .

Table 2: Reaction Conditions for Esterification of Chloroacetic Acid

AlcoholCatalyst TypeMolar Ratio (Alcohol:Acid)Temperature (°C)Conversion Rate (%)
MethanolCation Exchange Resin1.4:17070.11
IsopropanolLanthanum Dodecyl Sulfate (LDDS)1.2:1Reflux98.3

Q & A

Q. Basic: What are the recommended laboratory safety protocols for handling sodium chloroacetate in synthetic chemistry experiments?

Answer:
Sodium this compound (C₂H₃ClO₂·Na) requires stringent safety measures due to its acute toxicity (oral, dermal) and irritant properties. Key protocols include:

  • Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, skin contact, or ocular exposure .
  • First Aid: Immediate flushing of eyes (10–15 mins with water) and skin (soap and water for 15 mins) is critical. Contaminated clothing must be washed before reuse .
  • Ventilation: Use fume hoods for powder handling to avoid airborne dispersion.

Q. Basic: How can researchers optimize the synthesis of sodium this compound from chloroacetic acid while minimizing byproducts?

Answer:
Synthesis typically involves neutralizing chloroacetic acid with sodium hydroxide. Methodological considerations:

  • Stoichiometric Control: Maintain a 1:1 molar ratio of chloroacetic acid to NaOH to avoid excess base, which may hydrolyze this compound to glycolate.
  • Temperature: Conduct reactions at 0–5°C to suppress side reactions (e.g., dithis compound formation).
  • Purification: Recrystallize from ethanol/water mixtures (80:20 v/v) to achieve ≥98% purity, verified via HPLC with UV detection (λ = 210 nm) .

Q. Advanced: How can contradictory toxicity data between in vitro and in vivo models for sodium this compound be resolved?

Answer:
Discrepancies often arise from metabolic differences (e.g., hepatic conversion to glycine derivatives in vivo). Strategies:

  • Dose-Response Analysis: Compare LD₅₀ values (e.g., 320 mg/kg in rats ) with in vitro IC₅₀ in hepatocyte assays.
  • Metabolite Tracking: Use LC-MS to identify species-specific metabolites (e.g., thioether conjugates in rodents).
  • Cross-Species Modeling: Apply physiologically based pharmacokinetic (PBPK) models to extrapolate human toxicity thresholds .

Q. Advanced: What experimental designs are suitable for studying the pH-dependent stability of this compound in aqueous solutions?

Answer:
A factorial design approach is recommended to evaluate variables:

Factor Levels Response Variable
pH3.0, 5.0, 7.0, 9.0Degradation rate (k, h⁻¹)
Temperature (°C)25, 40, 60Half-life (t₁/₂)
Ionic Strength (M)0.1, 0.5, 1.0Byproduct concentration (%)
  • Analytical Method: Monitor degradation via ion chromatography (IC) with conductivity detection.
  • Findings: this compound is most stable at pH 5–7 (t₁/₂ > 48 hrs at 25°C), with accelerated hydrolysis under alkaline conditions (pH >9) forming glycolate .

Q. Basic: What analytical techniques are validated for quantifying trace impurities in sodium this compound batches?

Answer:

  • HPLC-UV: C18 column, mobile phase = 0.1% H₃PO₄ in acetonitrile/water (30:70), detects dithis compound (<0.1% w/w) .
  • ICP-MS: Quantifies heavy metals (e.g., Pb, Hg) at ppb levels, critical for pharmaceutical-grade synthesis .
  • Karl Fischer Titration: Determines moisture content (<0.5% w/w) to prevent hydrolysis during storage .

Q. Advanced: How can mechanistic studies elucidate the role of this compound in disrupting cellular glutathione (GSH) pathways?

Answer:

  • In Vitro Models: Expose HepG2 cells to 0.1–10 mM this compound and measure GSH depletion via Ellman’s assay.
  • Enzyme Inhibition Assays: Test this compound’s affinity for glutathione-S-transferase (GST) using recombinant enzymes (Km and Vmax calculations) .
  • Omics Integration: Pair metabolomics (GC-MS) with transcriptomics to map Nrf2-mediated antioxidant response pathways .

Q. Basic: What are the regulatory thresholds for this compound in environmental water samples, and how are they validated?

Answer:

  • EPA Guidelines: Maximum contaminant level (MCL) = 0.07 mg/L, based on chronic toxicity in aquatic organisms .
  • Validation: Use spike-and-recovery experiments with surface water samples. Acceptable recovery = 85–115%, RSD <10% via EPA Method 552.3 .

Q. Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Optimize transition states (e.g., SN2 displacement at the α-carbon) using B3LYP/6-311++G(d,p) basis sets.
  • Solvent Effects: Apply COSMO-RS to simulate reaction kinetics in polar aprotic solvents (e.g., DMF vs. DMSO) .
  • Validation: Compare computed activation energies (ΔG‡) with experimental Arrhenius parameters from kinetic studies .

Comparison with Similar Compounds

Structural and Functional Analogs of Chloroacetate

This compound belongs to a family of haloacetates, including fluoro-, bromo-, iodo-, and dithis compound. Key comparisons are outlined below:

Enzymatic Degradation and Kinetic Properties

  • Fluoroacetate (FCH₂COO⁻) : Fluoroacetate dehalogenase degrades fluoroacetate with a 10-fold higher substrate affinity (Kₐₜ = 2.4 × 10⁻⁵ M) compared to this compound (Kₐₜ = 2.0 × 10⁻⁴ M). However, this compound exhibits a 6-fold lower Vmax .
  • Bromoacetate (BrCH₂COO⁻) and Iodoacetate (ICH₂COO⁻) : Both are degraded by the same enzyme but with lower efficiency than fluoroacetate .

Table 1: Kinetic Parameters of Haloacetate Degradation by Fluoroacetate Dehalogenase

Compound Kₐₜ (M) Vmax (Relative)
Fluoroacetate 2.4 × 10⁻⁵ 6.0
This compound 2.0 × 10⁻⁴ 1.0

Dithis compound (Cl₂CHCOO⁻)

Dithis compound (DCA) shares environmental and therapeutic roles with this compound. While this compound is a biodegradation intermediate, DCA is studied for its metabolic modulation in cancer therapy .

Insecticidal Activity

  • Thymyl this compound: A derivative with moderate toxicity (LD₅₀ = 1.41 µg/mg) against leaf-cutting ants (Acromyrmex balzani), compared to thymol (LD₅₀ = 2.23 µg/mg) and deltamethrin (LD₅₀ = 0.87 × 10⁻⁵ µg/mg).

Table 2: Toxicity Profiles of Ant-Control Agents

Compound LD₅₀ (µg/mg) Sublethal Effects
Deltamethrin 0.87 × 10⁻⁵ Rapid mortality
Thymyl this compound 1.41 Altered grooming, disorientation
Thymol 2.23 Reduced foraging, avoidance

Environmental Impact

This compound is less persistent than dithis compound due to specialized bacterial dehalogenases. Burkholderia species JS666, for instance, harbors duplicated genes for this compound dehalogenase, enhancing its breakdown efficiency .

Properties

CAS No.

14526-03-5

Molecular Formula

C2H2ClO2-

Molecular Weight

93.49 g/mol

IUPAC Name

2-chloroacetate

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1

InChI Key

FOCAUTSVDIKZOP-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])Cl

Canonical SMILES

C(C(=O)[O-])Cl

Key on ui other cas no.

14526-03-5

Synonyms

Acetocaustin
chloroacetate
chloroacetic acid
chloroacetic acid, aluminum salt
chloroacetic acid, ammonium (2:1) salt
chloroacetic acid, ammonium salt
chloroacetic acid, calcium (3:1) salt
chloroacetic acid, calcium salt
chloroacetic acid, potassium (2:1) salt
chloroacetic acid, potassium salt
chloroacetic acid, silver salt
chloroacetic acid, sodium (2:1) salt
chloroacetic acid, sodium (5:2) salt
chloroacetic acid, sodium salt
monochloroacetic acid
SODIUM CHLOROACETATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of the preceding paragraph react 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, 4-oxide with chloroacetic anhydride to produce 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one, chloroacetate.
Name
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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